![molecular formula C16H15F2N3O3S2 B2364397 2-((difluoromethyl)thio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034540-70-8](/img/structure/B2364397.png)
2-((difluoromethyl)thio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((difluoromethyl)thio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C16H15F2N3O3S2 and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality 2-((difluoromethyl)thio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((difluoromethyl)thio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics and Semiconductors
The compound’s unique structure and electron-rich benzothiadiazole core position it as a potential candidate for organic electronics. Researchers explore its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Its electron-accepting properties contribute to charge transport and energy conversion efficiency .
Water-Soluble Hydrogels
Recent groundbreaking research has addressed the applicability of water-based hydrogels across a wide humidity range. This compound, when incorporated into hydrogels, exhibits dual properties: antifreeze capability and ionically conductive behavior. These properties are essential for developing smart hydrogels for biomedical applications, such as drug delivery and tissue engineering .
Anti-Inflammatory Agents
The compound’s sulfanyl group and benzamide moiety suggest potential anti-inflammatory properties. Researchers investigate its effects on inflammatory pathways, cytokine modulation, and cellular responses. Understanding its mechanism of action could lead to novel therapeutic interventions .
Anticancer Agents
While preliminary, there’s interest in exploring the compound’s impact on cancer cells. Its unique sulfur-containing structure may interfere with cancer cell proliferation or signaling pathways. Further studies are needed to validate its potential as an anticancer agent .
Chemical Sensors
The compound’s electron-rich and sulfur-containing components make it suitable for chemical sensing applications. Researchers have investigated its use in gas sensors, particularly for detecting volatile organic compounds (VOCs) or environmental pollutants. Its selectivity and sensitivity are areas of active research .
Materials Science: Surface Modification
Surface modification is crucial for tailoring material properties. The compound’s functional groups (sulfanyl and benzamide) allow it to bind to various surfaces. Researchers explore its use in modifying surfaces of nanoparticles, polymers, and biomaterials. Applications include enhanced adhesion, wettability, and biocompatibility .
properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S2/c1-20-12-8-7-10(9-13(12)21(2)26(20,23)24)19-15(22)11-5-3-4-6-14(11)25-16(17)18/h3-9,16H,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYQONDCBRLRSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SC(F)F)N(S1(=O)=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)thio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.